

# **Application Notes and Protocols for Intramuscular Injection of CP-LC-0867 LNPs**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CP-LC-0867** is a novel ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of RNA therapeutics, including circular RNA (circRNA) and messenger RNA (mRNA). Intramuscular (IM) administration of **CP-LC-0867** LNPs has been shown to lead to robust and sustained protein expression, as well as potent immune responses, making it a promising platform for vaccines and other therapies.

These application notes provide a detailed protocol for the preparation and intramuscular injection of **CP-LC-0867** LNPs in a murine model, based on currently available research. It also includes a summary of quantitative data from relevant studies and a diagram of the key innate immune signaling pathways activated upon IM injection of mRNA-LNPs.

# **Data Presentation**

The following table summarizes quantitative data from preclinical studies involving intramuscular administration of LNPs. While specific data for **CP-LC-0867** LNP formulations are emerging, this table provides context from similar LNP systems used in murine models.



| Parameter                  | Value                                | Species | Payload                | Study<br>Focus           | Reference |
|----------------------------|--------------------------------------|---------|------------------------|--------------------------|-----------|
| LNP<br>Formulation         |                                      |         |                        |                          |           |
| Ionizable<br>Lipid         | CP-LC-0867                           | N/A     | circRNA,<br>mRNA       | Formulation and Delivery | [1][2]    |
| Helper Lipid               | DOPE or<br>DSPC                      | N/A     | mRNA                   | Formulation              | [3][4]    |
| Cholesterol                | 38.5-40 mol%                         | N/A     | mRNA                   | Formulation              | [3][4]    |
| PEG-Lipid                  | DMG-PEG<br>2000                      | N/A     | mRNA                   | Formulation              | [3]       |
| N:P Ratio                  | ~5-6                                 | N/A     | mRNA                   | Formulation              | [5][6]    |
| Intramuscular<br>Injection |                                      |         |                        |                          |           |
| Dosage                     | 1-10 μg<br>mRNA                      | Mouse   | mRNA                   | Immunogenic<br>ity       | [7]       |
| Injection<br>Volume        | 30-50 μL                             | Mouse   | mRNA                   | Biodistributio<br>n      | [7][8]    |
| Injection Site             | Quadriceps<br>or Hamstring<br>Muscle | Mouse   | mRNA                   | Protein<br>Expression    |           |
| Needle<br>Gauge            | 27-30G                               | Mouse   | mRNA                   | General<br>Protocol      | [7]       |
| Outcomes                   |                                      |         |                        |                          |           |
| Protein<br>Expression      | Sustained for<br>at least 14<br>days | Mouse   | circRNA-<br>Luciferase | Efficacy                 | [1]       |



| Immune<br>Response | Increased B- |       | mRNA-      | Immunogonio        |     |
|--------------------|--------------|-------|------------|--------------------|-----|
|                    | and T-cell   | Mouse | SARS-CoV-2 | Immunogenic<br>ity | [2] |
|                    | responses    |       | Spike      |                    |     |

# **Experimental Protocols**

# I. Formulation of CP-LC-0867 LNPs

This protocol describes a general method for formulating **CP-LC-0867** LNPs using microfluidic mixing, which allows for precise control over particle size and polydispersity.

#### Materials:

- CP-LC-0867 in ethanol
- Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE, or 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) in ethanol
- Cholesterol in ethanol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) in ethanol
- RNA (circRNA or mRNA) in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device and pump
- Dialysis cassettes (10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

#### Procedure:

- Prepare Lipid Stock Solutions: Prepare individual stock solutions of CP-LC-0867, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at appropriate concentrations.
- Prepare Lipid Mixture: Combine the lipid stock solutions in an ethanol-compatible microcentrifuge tube to achieve the desired molar ratio. A common starting point for LNP



formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid.

- Prepare RNA Solution: Dilute the RNA stock to the desired concentration in the aqueous buffer.
- Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's
  instructions. b. Load the lipid mixture (organic phase) and the RNA solution (aqueous phase)
  into separate syringes. c. Set the flow rates for the two phases. A typical flow rate ratio of
  aqueous to organic phase is 3:1. d. Initiate the mixing process to form the LNPs.
- Dialysis: a. Transfer the LNP solution to a dialysis cassette. b. Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and raise the pH.
- Concentration and Sterilization: a. If necessary, concentrate the LNP formulation using a centrifugal filter device. b. Sterilize the final LNP formulation by passing it through a 0.22 μm filter.
- Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.

# **II. Intramuscular Injection Protocol in Mice**

This protocol outlines the procedure for intramuscular injection of the formulated **CP-LC-0867** LNPs into mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

#### Materials:

- CP-LC-0867 LNP formulation
- Sterile PBS, pH 7.4
- 8-10 week old mice (e.g., BALB/c or C57BL/6)
- Anesthesia (e.g., isoflurane)



- Insulin syringes with a 27-30 gauge needle
- 70% ethanol

#### Procedure:

- Preparation of Injection Solution: Dilute the **CP-LC-0867** LNP formulation in sterile PBS to achieve the desired final RNA concentration for injection. The final injection volume should be between 30-50 μL.
- Animal Preparation: a. Anesthetize the mouse using isoflurane or another approved anesthetic agent. b. Shave the fur over the desired injection site (e.g., the quadriceps or hamstring muscle of the hind limb). c. Cleanse the injection site with 70% ethanol.
- Intramuscular Injection: a. Pinch the muscle to be injected to isolate it. b. Insert the needle into the belly of the muscle at a 90-degree angle. c. Slowly inject the 30-50 μL of the LNP solution. d. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Post-Injection Monitoring: a. Monitor the animal for any immediate adverse reactions. b.
   House the animals under standard conditions. c. Monitor for signs of local inflammation at
   the injection site (redness, swelling). d. At the desired time points, collect tissues or blood for
   analysis of protein expression or immune responses.

# Visualization of Key Biological Processes Experimental Workflow

The following diagram illustrates the general workflow for the formulation and intramuscular administration of **CP-LC-0867** LNPs for in vivo studies.





Click to download full resolution via product page

Workflow for CP-LC-0867 LNP formulation and in vivo testing.

# **Innate Immune Signaling Pathway**

Upon intramuscular injection, mRNA-LNPs are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages. The encapsulated mRNA can then trigger innate immune signaling pathways, primarily through endosomal Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines and the initiation of an adaptive immune response.





Click to download full resolution via product page

Innate immune signaling by intramuscular mRNA LNPs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preserved efficacy of lyophilized SARS-CoV-2 mRNA vaccine incorporating novel ionizable lipids after one year at 25 °C PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Intramuscular Injection of CP-LC-0867 LNPs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#intramuscular-injection-protocol-for-cp-lc-0867-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com